molecular formula C19H36O3Si2 B120170 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol CAS No. 103929-84-6

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol

Cat. No.: B120170
CAS No.: 103929-84-6
M. Wt: 368.7 g/mol
InChI Key: IRILFJSTRCNMOB-UHFFFAOYSA-N
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Description

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol is a silyl-protected benzyl alcohol derivative characterized by two tert-butyldimethylsilyl (TBS) ether groups at the 3- and 5-positions of the benzene ring, with a hydroxymethyl (-CH2OH) group at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in photochemical reactions and protective group strategies. For instance, describes its structural analog, [3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]acetic acid ethyl ester (Compound 24), synthesized via photolysis with a 450-W mercury lamp, yielding an 88% purified product as a colorless oil . Key spectral data include:

  • ¹H NMR (100 MHz): δ 6.05 (s, 6H), 0.09 (s, 6H, Si-CH3), 0.86–0.89 (s, 18H, t-Bu).
  • IR: Strong absorption at 1730 cm⁻¹ (ester C=O) and 830 cm⁻¹ (Si-C).
  • Applications: Acts as a photolabile precursor in cyclopropane synthesis.

The TBS groups enhance steric protection and stability under basic conditions, making the compound valuable in multistep syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The use of 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl has been shown to be effective, resulting in high yields of the desired silyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance efficiency and sustainability in the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh

    Substitution: Acidic conditions (e.g., 2:1 acetic acid/water at 25°C)

Major Products Formed

The major products formed from these reactions include the corresponding alcohols, ketones, and other oxidized or reduced derivatives .

Scientific Research Applications

Introduction to 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol

This compound, with the chemical formula C19_{19}H36_{36}O3_3Si2_2 and CAS number 103929-84-6, is a compound in the family of organosilicon reagents. Its unique structure, characterized by the presence of tert-butyl and dimethylsilyl groups, imparts various properties that make it suitable for diverse applications in scientific research and industrial processes.

Organosilicon Chemistry

This compound serves as a valuable reagent in organosilicon chemistry, where it can be used to synthesize various siloxane compounds. The presence of silyl groups enhances the stability and reactivity of the molecules formed.

Polymer Science

This compound is utilized in the development of silicone-based polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it useful in applications such as coatings, adhesives, and sealants.

Drug Delivery Systems

Research indicates that compounds like this compound can be explored for drug delivery systems due to their ability to modify the solubility and bioavailability of pharmaceutical agents. The silyl groups may assist in enhancing the permeability of drugs across biological membranes.

Catalysis

The compound has potential applications as a catalyst or co-catalyst in various organic reactions. Its structure can facilitate catalytic processes by providing a stable environment for reactants.

Surface Modification

In materials science, this compound can be employed for surface modification of materials to enhance hydrophobicity or chemical resistance. This property is particularly beneficial in coatings for electronics and biomedical devices.

Case Study 1: Synthesis of Siloxane Polymers

A study demonstrated the use of this compound in synthesizing siloxane polymers with enhanced thermal stability. The resulting polymers exhibited improved mechanical properties compared to conventional silicone elastomers.

Case Study 2: Drug Delivery Research

In a research project aimed at developing novel drug delivery systems, researchers incorporated this compound into lipid-based carriers. The study found that the addition of this compound significantly improved the encapsulation efficiency and release profile of poorly soluble drugs.

Case Study 3: Catalytic Applications

A recent investigation into catalytic applications revealed that this compound could act as an effective co-catalyst in cross-coupling reactions. The results indicated an increase in yield when compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol involves the protection of hydroxyl groups through the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability is due to the formation of a strong Si-O bond and the resistance to hydrolysis under neutral and basic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Key Features :

  • Structure: Contains tert-butyl groups at 3,5-positions and a phenolic -OH group at the 4-position (unlike the TBS ethers in the target compound).
  • Applications: Marketed as Ionox 100, a sterically hindered phenol antioxidant used to inhibit oxidative degradation in polymers and lipids .
  • Stability: The phenolic -OH group provides radical-scavenging activity, contrasting with the TBS-protected alcohol in the target compound, which is inert under oxidative conditions.
Property 3,5-Bis[[(t-Bu)Me2Si]oxy]benzenemethanol 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Molecular Weight ~440 g/mol (estimated) 250.37 g/mol
Functional Groups TBS ethers, -CH2OH t-Bu, phenolic -OH, -CH2OH
Key Applications Synthetic intermediate Antioxidant (Ionox 100)
Stability Stable under basic conditions Oxidatively active (radical scavenger)

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Key Features :

  • Structure : Features electron-withdrawing trifluoromethyl (-CF3) groups at 3,5-positions and a secondary alcohol (-CH(OH)CH3).
  • Properties : The -CF3 groups increase lipophilicity and metabolic stability compared to TBS ethers, making it relevant in pharmaceutical chemistry (e.g., as a chiral building block) .
  • Synthesis : Commercial availability (Aaron Chemicals LLC) suggests scalable preparation, contrasting with the photolytic synthesis required for the target compound.
Property 3,5-Bis[[(t-Bu)Me2Si]oxy]benzenemethanol 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Molecular Weight ~440 g/mol 258.16 g/mol
Functional Groups TBS ethers, -CH2OH -CF3, -CH(OH)CH3
Lipophilicity Moderate (hydrophobic TBS groups) High (due to -CF3)
Applications Photochemical synthesis Pharmaceutical intermediates

3,5-Dibenzyloxybenzenemethanol

Key Features :

  • Structure : Benzyl ethers at 3,5-positions instead of TBS groups.
  • Synthesis: Prepared via benzylation of 3,5-dihydroxybenzenemethanol, a less sterically demanding process compared to silylation .
  • Stability: Benzyl ethers are stable under acidic conditions but cleaved via hydrogenolysis, whereas TBS ethers are acid-labile but stable to hydrogenation.
Property 3,5-Bis[[(t-Bu)Me2Si]oxy]benzenemethanol 3,5-Dibenzyloxybenzenemethanol
Protecting Group TBS (acid-labile) Benzyl (hydrogenolysis-labile)
Steric Bulk High (t-Bu groups) Moderate (benzyl groups)
Typical Use Base-sensitive reactions Acid-sensitive syntheses

Terbutaline 3,5-Dibenzyl Ether

Key Features :

  • Structure: A β2-adrenergic agonist derivative with 3,5-dibenzyloxy groups and a tertiary-butylamino side chain .
  • Applications : Pharmaceutical impurity (Terbutaline EP Impurity G) and intermediate in bronchodilator synthesis.
  • Comparison: The amino-alcohol moiety introduces pharmacological activity absent in the target compound, which is primarily a synthetic building block.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Functional Groups Stability Profile Primary Application Source
3,5-Bis[[(t-Bu)Me2Si]oxy]benzenemethanol ~440 TBS ethers, -CH2OH Base-stable, acid-labile Synthetic intermediate
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol 250.37 t-Bu, phenolic -OH, -CH2OH Oxidatively active Antioxidant (Ionox 100)
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol 258.16 -CF3, -CH(OH)CH3 Metabolically stable Pharmaceutical intermediate
3,5-Dibenzyloxybenzenemethanol 348.41 Benzyl ethers, -CH2OH Acid-stable Protective group chemistry
Terbutaline 3,5-Dibenzyl Ether 439.59 Benzyl ethers, -NH-t-Bu Hydrogenolysis-labile Pharmaceutical impurity

Biological Activity

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol (CAS Number: 103929-84-6) is an organosilicon compound with potential biological activities. This article aims to explore its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C19H36O3Si2
  • Molecular Weight : 368.66 g/mol
  • CAS Number : 103929-84-6

Structure

The compound features a benzene ring substituted with two tert-butyldimethylsilyloxy groups and a hydroxymethyl group. This unique structure contributes to its solubility and reactivity in biological systems.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : The presence of silyl groups can enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Some studies suggest that similar organosilicon compounds can inhibit enzymes involved in inflammatory pathways, which may have therapeutic implications for inflammatory diseases.
  • Cell Proliferation Effects : Preliminary data indicate that this compound may influence cell cycle regulation, possibly affecting cancer cell proliferation.

In Vitro Studies

Several in vitro studies have assessed the biological effects of organosilicon compounds. For instance:

  • Antioxidant Activity : A study demonstrated that compounds with similar silyl functionalities showed significant free radical scavenging activity in cell cultures.
  • Cytotoxicity : Research on related compounds indicated that they could induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry explored the antioxidant capabilities of silanols, revealing that they could significantly reduce oxidative stress markers in cultured neuronal cells. This suggests potential applications for neuroprotection using silylated compounds like this compound.

Case Study 2: Enzyme Inhibition

In a study examining the inhibitory effects of organosilicon compounds on cyclooxygenase (COX) enzymes, it was found that certain silyl derivatives could effectively inhibit COX activity. This finding supports the hypothesis that this compound may possess anti-inflammatory properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
3,5-Di-tert-butyl-4-hydroxybenzoic AcidAntioxidant
3-(tert-butyldimethylsilyloxy)-4-hydroxybenzaldehydeEnzyme Inhibition
3-(tert-butyldimethylsilyloxy)-phenolCytotoxicity

Q & A

Q. Basic: What are the key synthetic routes for preparing 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves silylation of a precursor diol (e.g., 3,5-dihydroxybenzenemethanol) using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous conditions. A critical step is the activation of hydroxyl groups, often achieved with imidazole or pyridine as a base. For example, in analogous silylation reactions (e.g., dihydroxycholecalciferol derivatives), yields depend on stoichiometric ratios (excess silylating agent) and reaction time . Photolysis may also be employed to remove protecting groups post-synthesis, as seen in cyclohexylidene derivatives, where argon purging during irradiation minimizes side reactions . Solvent choice (e.g., tert-butyl methyl ether) and purification via silica gel chromatography (hexane/ethyl acetate gradients) are critical for isolating the product in high purity (>88% yield) .

Q. Basic: How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:
Characterization relies on a combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry . For instance:

  • NMR : Silyl ether protons (TBDMS groups) appear as singlets near δ 0.09–0.89 ppm, while benzenemethanol protons resonate at δ 4.10–5.62 ppm .
  • IR : Peaks at ~1250 cm⁻¹ (Si-O-C) and ~830 cm⁻¹ (Si-C) confirm silyl ether formation .
  • HPLC : Preparative HPLC (hexane/ethyl acetate, 50:1) ensures purity, especially for stereoisomers or byproducts . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate incomplete silylation or residual solvents, requiring repeated drying under vacuum .

Q. Advanced: How do steric effects from TBDMS groups influence reactivity in subsequent transformations (e.g., oxidation or coupling reactions)?

Methodological Answer:
The bulky TBDMS groups hinder nucleophilic attack at the benzenemethanol core, directing reactivity to less sterically encumbered sites. For example, in photolysis-driven deprotection (e.g., cyclohexylidene derivatives), steric shielding stabilizes intermediates, enabling selective bond cleavage . In coupling reactions (e.g., Suzuki-Miyaura), the silyl ethers may require temporary protection of the methanol group to avoid undesired side reactions. Kinetic studies on analogous silylated aromatics show that steric hindrance reduces reaction rates by ~30% compared to unprotected analogs, necessitating longer reaction times or higher catalyst loadings .

Q. Advanced: How can conflicting literature data on the stability of silyl-protected benzenemethanols under acidic/basic conditions be reconciled?

Methodological Answer:
Discrepancies arise from variations in solvent systems and counterions. For example:

  • Acidic Conditions : TBDMS ethers are stable in weak acids (e.g., acetic acid) but hydrolyze rapidly in strong acids (e.g., HCl/THF). A study on silylated indene derivatives showed that 0.1 M HCl in methanol cleaves silyl groups within 2 hours, while 1% acetic acid causes no degradation .
  • Basic Conditions : Stability depends on the base’s nucleophilicity. Non-nucleophilic bases (e.g., DBU) preserve silyl groups, whereas hydroxide ions (e.g., NaOH/MeOH) lead to desilylation. For instance, silylated pyrrolidines undergo hydrolysis in NaOH/MeOH within 8 hours, but remain intact in DBU/DMF .
    Methodological recommendations include pre-screening stability via TLC or LC-MS under intended reaction conditions .

Q. Advanced: What strategies optimize enantiomeric purity in silylated benzenemethanol derivatives?

Methodological Answer:
Enantiomeric control is achieved through:

  • Chiral Auxiliaries : Use of enantiopure silylating agents (e.g., (R)- or (S)-TBDMSCl) during synthesis. For example, chiral octahydroindene derivatives achieved >95% ee via asymmetric silylation .
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol eluents resolve enantiomers, as demonstrated for silylated pyrrolidines .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity. A study on silylated cyclohexanol derivatives reported 99% ee after three recrystallizations .

Q. Basic: What are the primary applications of this compound in medicinal chemistry or natural product synthesis?

Methodological Answer:
The compound serves as a protected intermediate in synthesizing polyphenolic natural products (e.g., resveratrol analogs) and bioactive molecules. The TBDMS groups enhance solubility in nonpolar solvents, facilitating reactions like Friedel-Crafts alkylation or glycosylation. For example, silylated benzenemethanols are precursors to vitamin D analogs, where photolysis (450-W Hg lamp, uranium glass filter) selectively removes silyl groups to generate dihydroxylated intermediates . In antiviral drug research, the silyl-protected core is used to stabilize labile phenolic hydroxyls during nucleoside coupling .

Q. Advanced: How does the choice of silyl protecting group (TBDMS vs. TIPS) impact the compound’s stability and downstream reactivity?

Methodological Answer:

  • TBDMS : Offers moderate steric bulk and stability under mildly acidic conditions. Ideal for stepwise deprotection in multi-step syntheses. However, it is prone to fluoride-induced cleavage (e.g., TBAF/THF) .
  • TIPS (Triisopropylsilyl) : Greater steric hindrance enhances stability but reduces reaction rates in subsequent transformations. Comparative studies show TIPS-protected benzenemethanols exhibit 20% lower reactivity in Mitsunobu reactions compared to TBDMS analogs .
    Selection criteria depend on the synthetic roadmap: TBDMS for flexibility in orthogonal protection, TIPS for prolonged stability in harsh conditions .

Properties

IUPAC Name

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRILFJSTRCNMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3,5-di-tert-butyldimethylsilyloxybenzoate (170 g, 0.429 mole) was dissolved in ether (800 ml) and cooled to 10° C. Lithium aluminum hydride (14.2 g, 0.374 mole) was added in small portions. After 0.5 h TLC revealed complete conversion (dichloromethane:methanol 95:5), and water (20 ml) was added dropwise to destroy the excess of lithium aluminum hydride. Water/formic acid 4:1 (500 ml) was added to dissolve the aluminum salts, the organic layer was separated, and the aqueous layer was extracted with ether. The combined ether layers were washed with 0.4M sodium hydroxide, water, and brine. After drying (sodium sulfate), the ether was removed in vacuo to yield 147 g of the benzyl alcohol (0.399 mole, 93%).
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
93%

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